molecular formula C8H3BrF3NO B2733522 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole CAS No. 217326-71-1

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B2733522
CAS No.: 217326-71-1
M. Wt: 266.017
InChI Key: MHXHEGALWVDEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles It is characterized by the presence of a bromine atom at the 4th position and a trifluoromethyl group at the 2nd position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole typically involves the reaction of 4-bromo-2-nitrophenol with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)phenol
  • 4-Bromo-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzoxazole ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXHEGALWVDEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-3-bromophenol (480 mg, 2.6 mmol), polyphosphoric ester (PPE, 3.4 g) and trifluoroacetic acid (0.88 mL, 11.5 mmol) was heated to 100° C. under a nitrogen atmosphere overnight. A reflux condenser was added as was fresh PPE and the reaction heated to 120° C. for 8 hr. The reaction was cooled and diluted with methylene chloride. The solvent was removed by rotoevaporation. The residue was dissolved in fresh methylene chloride and successively washed with 2N sodium hydroxide solution and saturated salt solution. After drying over anhydrous magnesium sulfate and filtering, the solvent was removed by rotoevaporation. The residue was purified by flash column chromatography in silica gel eluted with 15% acetone in hexanes to yield the title compound (110 mg, 16% yield).
Quantity
480 mg
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
16%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.